![molecular formula C16H24N4O4 B2778484 N-(4-hydroxybutyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021133-93-6](/img/structure/B2778484.png)
N-(4-hydroxybutyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-hydroxybutyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
Pyrrolo[2,3-d]pyrimidines are six-membered 1,3-diazine rings containing nitrogen at the 1 and 3 positions . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . The specific molecular structure of this compound would require further analysis.科学的研究の応用
Anti-inflammatory Applications
Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This compound, with its pyrimidine core, may serve as a potent anti-inflammatory agent, potentially contributing to the development of new therapeutic drugs for inflammatory diseases.
Anticancer Activity
The structure of pyrimidine derivatives is crucial in the synthesis of drugs targeting various cancers. For instance, compounds with a pyrrolo[2,3-d]pyrimidine moiety have been evaluated for their anti-breast-cancer activity . This compound’s structural similarity suggests potential applications in designing selective CDK4/6 inhibitors for the treatment of estrogen receptor-positive breast cancer, offering a pathway for targeted chemotherapy.
Synthesis of Novel Drug Molecules
The versatile nature of pyrimidine derivatives allows for the synthesis of a wide range of novel drug molecules. The compound could be used as a precursor or intermediate in the synthesis of drugs with enhanced pharmacological effects and reduced toxicity. Detailed structure-activity relationship (SAR) studies can guide the synthesis of new analogs with improved efficacy .
Drug Resistance Overcomer
In the context of cancer treatment, drug resistance is a significant challenge. Pyrimidine derivatives have shown promise in overcoming acquired drug resistance in cancer cells . Research into this compound could lead to breakthroughs in mitigating resistance to chemotherapy drugs, particularly in breast cancer treatment.
Potential Antiviral and Antibacterial Agent
Pyrimidine derivatives have shown antiviral and antibacterial activities, making them candidates for the development of new antimicrobial drugs . This compound’s unique structure could be the key to discovering novel mechanisms of action against resistant strains of viruses and bacteria.
作用機序
Target of Action
The primary targets of this compound are likely to be Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are often overexpressed in various types of cancer . In particular, CDK4/6 inhibitors have shown promise in the treatment of estrogen receptor-positive (ER+) breast cancer .
Mode of Action
This compound is believed to interact with its targets by acting as an ATP-competitive inhibitor . It binds to the ATP-binding pocket of CDKs, preventing ATP from binding and thus inhibiting the kinase activity of CDKs . This results in the arrest of the cell cycle and can lead to apoptosis, or programmed cell death .
Biochemical Pathways
The inhibition of CDKs affects the cell cycle regulation pathway . CDKs are crucial for the progression of cells through the cell cycle, and their inhibition can halt cell division . This can lead to the death of rapidly dividing cancer cells .
Pharmacokinetics
Similar compounds have been found to have rapid clearance and low oral bioavailability due to metabolism in vivo
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By inhibiting CDKs, the compound can halt the cell cycle, preventing the division and growth of cancer cells . This can lead to the death of these cells and a reduction in tumor size .
特性
IUPAC Name |
N-(4-hydroxybutyl)-1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-4-8-20-12(13(22)17-7-5-6-9-21)10-11-14(20)18(2)16(24)19(3)15(11)23/h10,21H,4-9H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODOZCXOOAIETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxybutyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2778401.png)
![4-(N,N-diethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2778402.png)
![Ethyl 2-[6-methylsulfonyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2778408.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2778409.png)
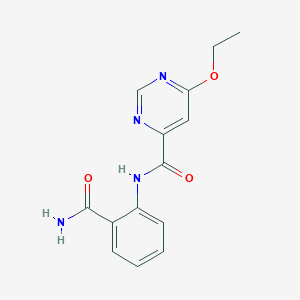
![[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol](/img/structure/B2778414.png)
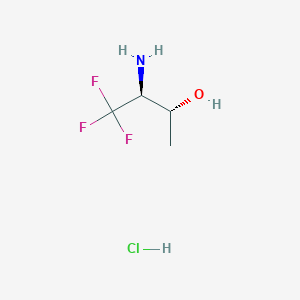
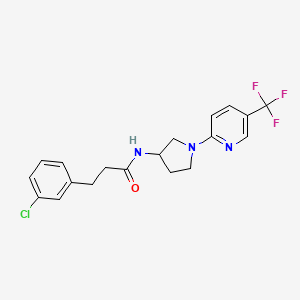
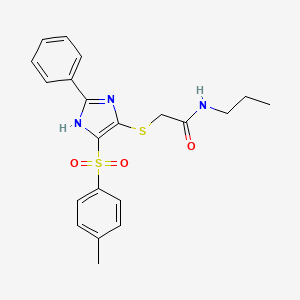

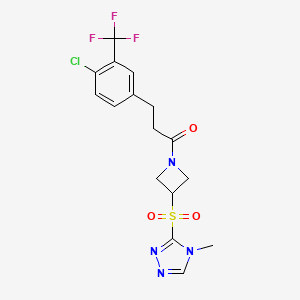
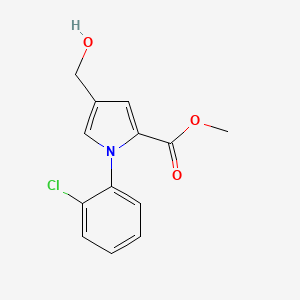
![Methyl 2-{[2-(acetylamino)-4-(methylsulfonyl)butanoyl]amino}benzoate](/img/structure/B2778423.png)
![5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2778424.png)